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Compound of Interest

Compound Name: Cy3B NHS ester

Cat. No.: B15556282 Get Quote

Introduction

This document provides a detailed, step-by-step guide for the conjugation of Cy3B N-

hydroxysuccinimide (NHS) ester to amino-modified oligonucleotides. Cy3B is a bright,

photostable, and conformationally locked cyanine dye, making it an excellent choice for

applications requiring robust fluorescence, such as single-molecule studies, FRET, and qPCR

probes.[1][2][3] The protocol relies on the reaction between the NHS ester of the dye and a

primary aliphatic amine group on the oligonucleotide, forming a stable, covalent amide bond.[1]

[4] This post-synthesis labeling method allows for the site-specific incorporation of the Cy3B

fluorophore.[5] Adherence to the described procedures for reaction setup, purification, and

analysis is critical for achieving high-quality, brightly fluorescent oligonucleotide probes.

Materials and Reagents
5'- or 3'-amino-modified oligonucleotide, desalted or purified

Cy3B NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 0.1 M Sodium Bicarbonate/Carbonate (pH 9.0) or 0.091 M Sodium

Borate (pH 8.5).[6] (Note: Do not use buffers containing primary amines, such as Tris[7]).

Precipitation Solution A: 3 M Sodium Acetate, pH 5.2[7]
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Precipitation Solution B: 100% Ethanol, chilled to -70°C

Wash Solution: 70% Ethanol, chilled to -20°C

Nuclease-free water

Microcentrifuge tubes (2 mL)

Refrigerated centrifuge

Laboratory shaker

Spectrophotometer (e.g., NanoDrop)

HPLC system with a reverse-phase C18 column (for purification and analysis)[8]

Experimental Protocols
This protocol is divided into four main stages: reagent preparation, the conjugation reaction,

purification of the final product, and quality control analysis.

2.1 Reagent Preparation

Amino-Modified Oligonucleotide Solution:

Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer (e.g., 0.1

M Sodium Carbonate, pH 9.0).

The recommended final oligonucleotide concentration is between 0.3 and 0.8 mM. For a

typical 0.2 µmole synthesis, dissolving the oligo in 0.7 mL of water followed by 0.1 mL of

10X conjugation buffer is a common starting point.[6]

Cy3B NHS Ester Solution:

Crucial: NHS esters are highly susceptible to hydrolysis.[7] Prepare this solution

immediately before starting the conjugation reaction.
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Allow the vial of Cy3B NHS ester to warm completely to room temperature before opening

to prevent moisture condensation.

Dissolve the Cy3B NHS ester in anhydrous DMSO to a final concentration of

approximately 10-14 mM (e.g., 10 mg/mL).[6] Vortex briefly to ensure it is fully dissolved.

2.2 Conjugation Reaction

To the tube containing the amino-modified oligonucleotide solution, add the freshly prepared

Cy3B NHS ester solution. The molar ratio of dye to oligonucleotide may need to be

optimized, but a starting point of a 20:1 dye-to-oligo ratio is often effective.[7]

Vortex the reaction mixture gently.

Incubate the reaction for a minimum of 2 hours at room temperature (~25°C) on a laboratory

shaker.[6] For convenience, the reaction can also proceed overnight.[6]

Important: Protect the reaction tube from light by wrapping it in aluminum foil to prevent

photobleaching of the Cy3B dye.

2.3 Purification of Labeled Oligonucleotide

The removal of unreacted, free Cy3B dye is the most critical step for ensuring a high signal-to-

noise ratio in downstream applications.[9] HPLC is the most effective method, though ethanol

precipitation can be used as a simpler, albeit less thorough, alternative.[8]

Method 1: Ethanol Precipitation

To the ~1 mL reaction mixture, add 60 µL of 3 M Sodium Acetate (Solution A).[7]

Add 1.65 mL of ice-cold 100% ethanol (Solution B).[7]

Vortex briefly and incubate the tube on dry ice or in a -80°C freezer for 60 minutes to

precipitate the oligonucleotide.[7]

Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.

Carefully decant the supernatant, which contains the majority of the unreacted dye.
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Wash the pellet by adding 1 mL of chilled 70% ethanol. Centrifuge again for 5 minutes.

Decant the supernatant and air-dry the pellet to remove residual ethanol. Do not over-dry.

Resuspend the purified, labeled oligonucleotide pellet in an appropriate volume of nuclease-

free water.

Method 2: High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC is highly effective for separating the labeled oligonucleotide

from the free dye and any unlabeled starting material.[8]

Use a C18 column and a gradient of two mobile phases (e.g., Buffer A: 0.1 M TEAA; Buffer

B: Acetonitrile).

The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the

unlabeled oligonucleotide. The small, unbound dye molecule will typically elute separately.

Monitor the elution profile at both 260 nm (for the oligonucleotide) and 559 nm (for the Cy3B

dye).[1][7]

Collect the fraction corresponding to the dual-absorbance peak of the successfully

conjugated product.

Lyophilize or evaporate the collected fraction to obtain the purified product. Dual HPLC

purification is highly recommended for the highest purity.[1][5]

2.4 Quantification and Quality Control

Concentration Measurement:

Measure the absorbance of the purified solution using a spectrophotometer at 260 nm

(A₂₆₀) and 559 nm (A₅₅₉).

Calculate the concentration of the oligonucleotide using the Beer-Lambert law and its

sequence-specific extinction coefficient (ε₂₆₀).

The concentration of the dye can be calculated using its extinction coefficient (ε₅₅₉).
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Calculating Degree of Labeling (DOL):

The DOL quantifies the average number of dye molecules conjugated to each

oligonucleotide.[4]

A correction factor is needed to account for the dye's absorbance at 260 nm. The formula

is:

Corrected A₂₆₀ = A₂₆₀ - (A₅₅₉ * CF₂₆₀) where CF₂₆₀ for Cy3B is ~0.08.

Oligo Concentration (M) = Corrected A₂₆₀ / ε₂₆₀_oligo

Dye Concentration (M) = A₅₅₉ / ε₅₅₉_dye

DOL = Dye Concentration / Oligo Concentration

Quantitative Data Summary
Table 1: Recommended Reaction Parameters

Parameter Recommended Value Notes

Oligonucleotide Conc. 0.3 - 0.8 mM
Higher concentrations can
improve labeling
efficiency.[7]

Conjugation Buffer pH 8.5 - 9.3
Optimal for NHS ester reaction

with primary amines.[4][7]

Reaction Temperature Room Temperature (~25°C)

Reaction Time 2 hours to Overnight
Overnight incubation is often

more convenient.[6]

| Dye:Oligo Molar Ratio | 10:1 to 20:1 | May require optimization depending on the oligo

sequence.[10] |

Table 2: Spectroscopic Properties of Cy3B
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Property Value Reference

Absorbance Maximum

(λmax)
~559 nm [1]

Emission Maximum (λem) ~570-572 nm [1]

| Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹ at 559 nm |[1] |
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Caption: Chemical reaction pathway for the conjugation of Cy3B NHS ester to an amino-

modified oligonucleotide.
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1. Reagent Preparation
- Dissolve Oligo in pH 9.0 Buffer

- Dissolve Cy3B NHS Ester in Anhydrous DMSO

2. Conjugation Reaction
- Mix Reagents

- Incubate 2h to Overnight (Dark)

3. Purification
- Remove excess dye via HPLC or

Ethanol Precipitation

4. Quality Control & Analysis
- UV-Vis Spectroscopy (A₂₆₀ / A₅₅₉)
- Calculate Concentration & DOL

Store Labeled Oligonucleotide
(-20°C, Protected from Light)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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